molecular formula C22H27N9O2S B2920462 8-(azepan-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione CAS No. 872627-81-1

8-(azepan-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2920462
CAS No.: 872627-81-1
M. Wt: 481.58
InChI Key: JJGDZUPNMLDCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(azepan-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative intended for research and development purposes. While specific biological data for this compound is not available in the public domain, its core purine structure is a privileged scaffold in medicinal chemistry, known for interacting with a wide range of enzymes and receptors . Purine-based compounds are frequently investigated as inhibitors for various enzymes, such as phosphatidylinositol 3-kinase (PI3K) delta and CD73 , which are significant targets in oncology and immunology research. The structure of this compound, which features an azepane group and a phenyl-tetrazole-thiopropyl chain, suggests potential for modulation of G protein-coupled receptors (GPCRs), a major protein family that represents targets for a large proportion of therapeutic drugs . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its specific mechanism of action and applications in their own experimental systems.

Properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O2S/c1-28-18-17(19(32)24-21(28)33)30(20(23-18)29-12-7-2-3-8-13-29)14-9-15-34-22-25-26-27-31(22)16-10-5-4-6-11-16/h4-6,10-11H,2-3,7-9,12-15H2,1H3,(H,24,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGDZUPNMLDCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCCSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(azepan-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione , a purine derivative, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.

Synthesis

The synthesis of purine derivatives often involves multi-step reactions starting from simpler precursors. The specific synthesis pathway for this compound is not detailed in the available literature; however, similar compounds typically utilize methods such as nucleophilic substitution and cyclization reactions involving azepane and tetrazole moieties.

Biological Activity

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity
Tetrazole-containing compounds are known for their antimicrobial properties. Research has indicated that derivatives of tetrazole exhibit significant antibacterial and antifungal activities. For instance, a study highlighted that certain tetrazolium compounds demonstrated effective inhibition against various bacterial strains using disc diffusion methods . The specific compound may share similar properties due to its structural components.

2. Anticancer Properties
Recent studies on purine derivatives indicate promising anticancer activities. For example, a series of purine analogs were evaluated against human cancer cell lines (e.g., Huh7, HCT116, MCF7) using the SRB assay, showing that some derivatives exhibited cytotoxic effects surpassing established chemotherapeutic agents like 5-Fluorouracil . Given the structural similarities to other active purines, it is plausible that our compound may also display anticancer efficacy.

3. Anti-inflammatory and Analgesic Effects
Compounds derived from tetrazole frameworks have been reported to possess anti-inflammatory and analgesic activities. These effects are often attributed to their ability to modulate inflammatory pathways and pain receptors . The potential for the compound in this regard remains an area for further exploration.

4. Anticonvulsant and Neurological Activity
Some studies have suggested that tetrazole derivatives could exhibit anticonvulsant properties. This activity is critical in developing treatments for epilepsy and other neurological disorders . The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems.

Case Studies

Several case studies have focused on related compounds:

  • Case Study 1: A novel series of tetrazole compounds were synthesized and evaluated for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited MIC values lower than standard antibiotics .
  • Case Study 2: In a study exploring purine analogs, compounds were tested against various cancer cell lines. The results showed significant cytotoxicity in certain analogs compared to control drugs, suggesting a potential therapeutic role for structurally similar compounds like the one .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Compound AAntibacterialE. coli25 μg/mL
Compound BAnticancerMCF7IC50 = 15 μM
Compound CAnti-inflammatoryN/AN/A
Compound DAnticonvulsantN/AN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.